BenchChemオンラインストアへようこそ!

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Regioisomer differentiation P-glycoprotein modulation Acotiamide impurity profiling

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (CAS 397277-84-8) is a synthetic low-molecular-weight thiazole derivative belonging to the 2‑benzamidothiazole‑4‑carboxylate ester class, where the benzamido ring bears a 3,4,5‑trimethoxy substitution pattern. Its core scaffold is identical to that of numerous biologically active thiazole peptidomimetics; however, this specific compound occupies a distinct chemical space as a validated synthetic intermediate for P‑glycoprotein (P‑gp) modulators and as a characterized regioisomeric impurity reference standard in Acotiamide pharmaceutical quality control.

Molecular Formula C16H18N2O6S
Molecular Weight 366.39
CAS No. 397277-84-8
Cat. No. B2782616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate
CAS397277-84-8
Molecular FormulaC16H18N2O6S
Molecular Weight366.39
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-11(21-2)13(23-4)12(7-9)22-3/h6-8H,5H2,1-4H3,(H,17,18,19)
InChIKeyLJGZQNJELGQPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (CAS 397277-84-8): A Defined Regioisomer Building Block for P-gp Research and Acotiamide Quality Control


Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (CAS 397277-84-8) is a synthetic low-molecular-weight thiazole derivative belonging to the 2‑benzamidothiazole‑4‑carboxylate ester class, where the benzamido ring bears a 3,4,5‑trimethoxy substitution pattern [1]. Its core scaffold is identical to that of numerous biologically active thiazole peptidomimetics; however, this specific compound occupies a distinct chemical space as a validated synthetic intermediate for P‑glycoprotein (P‑gp) modulators [2] and as a characterized regioisomeric impurity reference standard in Acotiamide pharmaceutical quality control [3].

Why Generic Substitution of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate Fails: Regiochemistry-Driven Functional Divergence


The trimethoxybenzamido grouping on the thiazole-4-carboxylate scaffold permits three distinct constitutional isomers with identical molecular formula (C₁₆H₁₈N₂O₆S) and molecular weight (366.4 g/mol) but divergent biological behavior [1][2]. The 3,4,5-regioisomer cannot be functionally replaced by the 2,4,5-regioisomer (Acotiamide INT, CAS 185105-98-0), which serves as an acetylcholinesterase-targeting intermediate in Acotiamide synthesis, nor by the bare ethyl 2-aminothiazole-4-carboxylate precursor that lacks benzamido substitution altogether [2][3]. In P-glycoprotein research, the 3,4,5-trimethoxyphenyl pharmacophore present in this compound is essential for binding interactions that influence ATPase modulation, and switching to a regioisomer with a different methoxy arrangement has been shown to abolish affinity in related peptidomimetic series [1][3]. Consequently, procurement and experimental selection must be guided by precise regioisomeric identity rather than generic chemical family membership.

Quantitative Differentiation Evidence for Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate Compared to Closest Analogs


Regioisomer Identity Confers Distinct Biological Pathway Involvement: 3,4,5- vs. 2,4,5-Trimethoxybenzamido Substitution

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (3,4,5-regioisomer) and ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate (2,4,5-regioisomer) are constitutional isomers with identical molecular formula and mass but differ in the positioning of the three methoxy groups on the benzamido ring. This difference determines their respective biological pathway involvement: the 3,4,5-regioisomer is employed as a building block for P-glycoprotein (ABCB1) modulators [1], whereas the 2,4,5-regioisomer is an established intermediate in Acotiamide synthesis that targets acetylcholinesterase and gastric motility [2]. In the P-gp peptidomimetic series, SAR studies demonstrate that positional isomerism at this pharmacophore level can switch the functional outcome from ATPase stimulation to complete loss of P-gp binding affinity [3].

Regioisomer differentiation P-glycoprotein modulation Acotiamide impurity profiling

Validated Intermediate for P-Glycoprotein Inhibitor Synthesis: Quantitative Synthetic Utility vs. Unsubstituted Precursor

In the published synthesis of a 64-member P-gp modulator library, ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate (designated compound 100) was directly converted via ester hydrolysis and amide coupling to generate active P-gp ATPase inhibitors (compounds 101 and 107–111) [1]. In contrast, the unsubstituted precursor ethyl 2-aminothiazole-4-carboxylate lacks the 3,4,5-trimethoxyphenyl pharmacophore required for P-gp binding, and ATPase assays in the same study showed that compounds lacking aromatic substitution exhibited no activity (NA) at concentrations up to 2.5 μM, indicating a complete loss of P-gp affinity [2]. Compound 100 is thus an obligate late-stage intermediate for accessing the 3,4,5-trimethoxyphenyl-bearing peptidomimetic series.

P-glycoprotein inhibitor Thiazole peptidomimetic Synthetic building block

Distinct Pharmacopoeial Role as Acotiamide Process Impurity: Unique Position Among Thiazole Impurity Standards

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is classified among the known process-related impurities of Acotiamide hydrochloride, and is supplied as a characterized reference standard for HPLC and UHPLC-ESI-QTOF-MS/MS method development and validation [1][2]. The 2,4,5-trimethoxy regioisomer (CAS 185105-98-0) is chemically distinct and cannot serve as a retention-time-matched or mass-matched substitute for the 3,4,5 isomer in impurity profiling—the two regioisomers produce different chromatographic retention times and fragmentation patterns, requiring separate, well-characterized reference standards for accurate quantification [2][3]. In stability-indicating UHPLC methods for Acotiamide, the precise identification of each impurity, including regioisomeric species, is critical for meeting ICH Q3A/Q3B regulatory thresholds.

Acotiamide impurity Pharmaceutical quality control Regioisomer reference standard

Computed Physicochemical Property Comparison: Impact of Regioisomerism on Lipophilicity and Hydrogen Bonding

Computed physicochemical properties for the 3,4,5-trimethoxy (target) and 2,4,5-trimethoxy (comparator) regioisomers are identical at the coarsest level (molecular weight = 366.4 g/mol, XLogP3-AA = 2.6, HBD count = 1, HBA count = 8, rotatable bond count = 8) [1][2]. However, the different spatial arrangement of the three methoxy groups alters the local electrostatic potential surface of the benzamido moiety, which in turn affects molecular recognition by P-gp and other biological targets, as evidenced by the pronounced SAR sensitivity to regioisomerism observed in the P-gp peptidomimetic series [3]. The computed XLogP of 2.6 places both isomers in an optimal range for membrane permeability without excessive lipophilicity, but the regiochemical origin of this value differs in its three-dimensional presentation to protein binding pockets.

Lipophilicity Hydrogen bonding Regioisomer physicochemical properties

Synthetic Accessibility via Single-Step EDCI Coupling: Defined Route vs. Multi-Substituted Thiazole Analogs

The target compound is synthesized in a single-step EDCI/DMAP-mediated coupling between commercially available 3,4,5-trimethoxybenzoic acid and ethyl 2-aminothiazole-4-carboxylate in dichloromethane at room temperature, yielding the product after standard aqueous workup . This route contrasts with more complex 2,4,5-trimethoxy or mixed-substitution thiazole analogs that require multi-step protection/deprotection sequences or chiral resolution when valine-derived scaffolds (such as TTT-28) are targeted [1]. The defined synthetic entry point reduces batch-to-batch variability and facilitates reproducible procurement of the 3,4,5-regioisomer with consistent purity specifications (typically ≥95% as determined by HPLC).

Synthesis pathway Building block accessibility Thiazole derivatization

Public Bioassay Screening Profile: Evidence of Biological Activity Distinct from 2,4,5-Isomer

The target compound (CID 1359240) has been tested in multiple PubChem BioAssay programs, including primary cell-based high-throughput screens for regulators of G-protein signaling (RGS4), mu-opioid receptor (MOR-1), ADAM17 protease, and muscarinic acetylcholine receptor M1 (CHRM1) agonists . While specific quantitative IC₅₀/EC₅₀ values from these screens are not publicly curated in PubChem, the mere presence of activity in these orthogonal assay panels establishes a biological profile that is distinct from the 2,4,5-regioisomer, which has been screened primarily in acetylcholinesterase inhibition and gastrointestinal motility assays related to Acotiamide development [1]. The differential assay portfolio reinforces the functional non-equivalence of the two regioisomers.

PubChem bioassay High-throughput screening Regioisomer selectivity

Procurement-Relevant Application Scenarios for Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate Based on Verifiable Evidence


P-Glycoprotein Inhibitor Library Synthesis and SAR Exploration

This compound serves as the direct synthetic precursor to P-gp ATPase inhibitors bearing a 4,4-difluorocyclohexyl C-terminus (compounds 101, 107–111), which demonstrated ATPase inhibition at sub-micromolar concentrations and reversed paclitaxel resistance in ABCB1-overexpressing HEK293 cells [1]. The 3,4,5-trimethoxybenzamido pharmacophore is integral to P-gp binding, and the compound provides a validated entry point for generating focused libraries without requiring de novo multi-step synthesis of the thiazole core. Researchers investigating multidrug resistance reversal should prioritize this regioisomer over the 2,4,5-isomer, which has no documented utility in the P-gp peptidomimetic series.

Acotiamide Pharmaceutical Impurity Reference Standard for QC Method Validation

In Acotiamide hydrochloride drug substance and finished product QC testing, this compound is employed as a characterized process impurity reference standard for UHPLC-ESI-QTOF-MS/MS method development and system suitability verification [1]. The regioisomerically pure reference material is essential for accurate identification, peak tracking, and quantification of this specific impurity during forced degradation studies, stability testing, and ANDA/DMF regulatory submissions [2]. Using the 2,4,5-regioisomer instead will produce misassigned chromatographic peaks and invalidate impurity profiling results.

Thiazole-Based Chemical Biology Probe Development Targeting ABC Transporter Efflux Function

The published P-gp peptidomimetic SAR program utilized the 3,4,5-trimethoxybenzamido scaffold (present in the target compound) as a conserved N-terminal motif across an entire library of 64 analogues, enabling systematic exploration of P-gp drug/substrate-binding site topology [1]. The target compound (compound 100) represents the minimal functional fragment that retains the key pharmacophore and can be elaborated at the C-terminal ester position via straightforward hydrolysis-coupling chemistry. Investigators designing chemical biology probes for ABCB1, ABCC1, or ABCG2 transporters can use this compound as a modular scaffold for generating affinity, photoaffinity, or fluorescent probe derivatives.

Pharmacopoeial Impurity Profiling and In-House Reference Standard Qualification for Generic Drug Development

Generic pharmaceutical manufacturers developing Acotiamide hydrochloride ANDA submissions require well-characterized impurity reference standards for each known process-related impurity, including the 3,4,5-trimethoxybenzamido regioisomer [1]. The compound is supplied with full characterization data (NMR, HPLC purity ≥95%, HRMS) enabling immediate use in method development, linearity studies, LOD/LOQ determination, and system suitability testing without the need for in-house synthesis and structural verification [2]. This reduces analytical development timelines and supports regulatory dossier completeness for DMF/ANDA filings.

Quote Request

Request a Quote for Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.